molecular formula C21H25NO3 B15368445 Xanthen-9-one, 4-(diethylaminomethyl)-3-isopropoxy- CAS No. 58741-67-6

Xanthen-9-one, 4-(diethylaminomethyl)-3-isopropoxy-

Cat. No.: B15368445
CAS No.: 58741-67-6
M. Wt: 339.4 g/mol
InChI Key: ZQUJTDXNYFCDGI-UHFFFAOYSA-N
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Description

Xanthen-9-one derivatives are heterocyclic compounds characterized by a fused tricyclic structure (two benzene rings linked via a pyran moiety). The compound Xanthen-9-one, 4-(diethylaminomethyl)-3-isopropoxy- features a diethylaminomethyl group at position 4 and an isopropoxy substituent at position 3 (Figure 1). These substituents influence its electronic, steric, and pharmacological properties. The diethylamino and alkoxy groups enhance solubility and modulate interactions with biological targets like ion channels or enzymes.

Properties

CAS No.

58741-67-6

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

4-(diethylaminomethyl)-3-propan-2-yloxyxanthen-9-one

InChI

InChI=1S/C21H25NO3/c1-5-22(6-2)13-17-19(24-14(3)4)12-11-16-20(23)15-9-7-8-10-18(15)25-21(16)17/h7-12,14H,5-6,13H2,1-4H3

InChI Key

ZQUJTDXNYFCDGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of xanthen-9-one derivatives is highly dependent on substituent position and functional groups. Key comparisons include:

a) 4-(Xanthen-9-one)-Dihydropyridines
  • Structure : Hybrid compounds combining a xanthen-9-one core with a dihydropyridine (DHP) ring, often substituted with lidoflazine-like fragments at positions 2 or 3 .
  • Activity: These hybrids exhibit selectivity for cardiac inotropy (contractility) over vascular effects, attributed to preferential binding to Cav1.2 L-type calcium channels in cardiac tissue .
  • Comparison : Unlike the target compound, which lacks a DHP moiety, the 4-(xanthen-9-one)-DHPs show enhanced cardiovascular specificity due to dual pharmacophores.
b) 1,6-Disubstituted Xanthen-9-ones
  • Structure: Derivatives such as 1-(2-diethylaminoethoxy)-6-(3-diethylamino-2-hydroxypropoxy)xanthen-9-one feature bulky aminoalkoxy groups at positions 1 and 6 .
  • Activity : These compounds demonstrate vasodilatory and cardiac stimulant effects, likely due to adrenergic receptor interactions.
c) Lidoflazine-Nifedipine Hybrids
  • Structure : Combine lidoflazine’s benzodiazepine fragment with nifedipine’s DHP core.
  • Activity : Primarily act as calcium channel blockers with mixed cardiac/vascular effects.
  • Comparison: The absence of a DHP ring in the target compound suggests a divergent mechanism, possibly targeting non-L-type channels or non-calcium pathways.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The diethylaminomethyl group in the target compound enhances basicity and water solubility compared to non-aminated analogs.
  • Metabolic Stability: Isopropoxy groups generally confer higher metabolic stability than shorter alkoxy chains (e.g., methoxy), as seen in related xanthenones .
  • Binding Affinity: Position 3 substitutions (isopropoxy) may favor interactions with hydrophobic binding pockets, while position 4’s diethylaminomethyl could facilitate hydrogen bonding or ionic interactions.

Q & A

Q. What synthetic routes are recommended for introducing the diethylaminomethyl group into the xanthen-9-one scaffold?

The diethylaminomethyl group can be introduced via Mannich reaction conditions. React the parent xanthen-9-one with formaldehyde and diethylamine under acidic conditions. For complex derivatives, Grignard reagent additions (e.g., aminoalkyl halides) at low temperatures (-70°C to 0°C) followed by oxidation or reduction steps may be employed, as described for analogous bis-basic ketones .

Q. Which crystallographic software packages are optimal for resolving the 3D structure of this compound?

Use SHELXL for refinement due to its robust algorithms for small-molecule crystallography . For visualization, ORTEP-3 provides a graphical interface to interpret thermal ellipsoids and molecular geometry . The WinGX suite integrates these tools for streamlined data processing .

Q. What spectroscopic techniques are critical for characterizing the isopropoxy and diethylaminomethyl substituents?

  • NMR : Assign protons using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on the diethylaminomethyl group’s splitting patterns (δ2.53.5 ppm\delta \sim2.5–3.5 \text{ ppm}) and the isopropoxy methine proton (δ4.55.0 ppm\delta \sim4.5–5.0 \text{ ppm}).
  • X-ray crystallography : Resolve substituent conformations and hydrogen-bonding interactions using high-resolution data .

Advanced Research Questions

Q. How can Cremer-Pople ring puckering parameters assess conformational flexibility in the xanthen-9-one core?

Apply the Cremer-Pople method to crystallographic data to calculate puckering amplitudes (QQ) and phase angles (ϕ\phi). This quantifies non-planar distortions, critical for evaluating steric effects of bulky substituents like isopropoxy. For example, puckering in related xanthenones correlates with reduced planarity (Q>0.5A˚Q > 0.5 \, \text{Å}) .

Q. What strategies resolve contradictions in NMR and crystallographic data for substituent conformation analysis?

  • Combine 2D NMR (e.g., NOESY for spatial proximity) with DFT-based chemical shift predictions to validate assignments.
  • Cross-reference with X-ray-derived torsion angles (e.g., using SHELXL refinement) to resolve ambiguities in isopropoxy orientation .

Q. Which enzymatic assays are suitable for evaluating acetylcholinesterase (AChE) inhibition by this compound?

Use Ellman’s assay with recombinant human AChE:

  • Monitor hydrolysis of acetylthiocholine iodide at 412 nm.
  • Calculate IC50\text{IC}_{50} values against donepezil (positive control). Related xanthen-9-one derivatives show inhibitory activity (IC50<10μM\text{IC}_{50} < 10 \, \mu\text{M}) via competitive binding .

Q. How can computational modeling predict reactivity of the diethylaminomethyl group under varying pH conditions?

Perform DFT calculations (e.g., B3LYP/6-31G*) to map protonation states and electron density distribution. Solvent effects (e.g., water vs. DMSO) can be modeled using implicit solvation. This predicts nucleophilic attack sites and stability of intermediates .

Notes

  • For pharmacological studies, validate bioactivity with orthogonal assays (e.g., fluorescence-based AChE inhibition).
  • Always cross-check crystallographic data with spectroscopic results to mitigate experimental artifacts.

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